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Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1H-imidazole

Cat. No.: B7845509 Get Quote

A Comprehensive Comparison of Structure-Activity Relationships in 1-Benzyl-1H-imidazole

Derivatives

The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as

a core component in a wide array of biologically active compounds. The versatility of this

scaffold allows for substitutions at various positions on both the imidazole and benzyl rings,

leading to significant modulation of pharmacological activity. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazole derivatives

across different biological targets, supported by experimental data and detailed protocols.

Inhibition of Aldosterone Synthase (CYP11B2)
1-Benzyl-1H-imidazoles have been investigated as potent and selective inhibitors of

aldosterone synthase (CYP11B2), an important target for the treatment of cardiovascular

diseases. The core SAR findings indicate that the imidazole nitrogen atom coordinates with the

heme iron of the cytochrome P450 enzyme.[1]

Data Presentation
The inhibitory potencies of various 1-benzyl-1H-imidazole derivatives against CYP11B2 and

the related enzyme CYP11B1 (cortisol synthase) are summarized below. Selectivity is a key

consideration in this series.
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Compound R1 (Benzyl)
R2
(Imidazole
C5)

CYP11B2
IC50 (nM)

CYP11B1
IC50 (nM)

Selectivity
(CYP11B1/C
YP11B2)

1a 4-CN H 1.2 10 8.3

1b 3-CN H 3.5 30 8.6

1c 2-CN H 15 >1000 >67

2a 4-CN CH2OH 2.5 25 10

2b 4-CN COOH >1000 >1000 -

3a 4-CN Phenyl 5.0 50 10

3b 4-CN 4-Pyridyl 1.8 15 8.3

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols
In Vitro Inhibition Assay for CYP11B1 and CYP11B2: The inhibitory activity of the compounds

was determined using a continuous spectrophotometric assay. The conversion of 11-

deoxycorticosterone to corticosterone (by CYP11B1) and subsequently to aldosterone (by

CYP11B2) is coupled to the reduction of NADPH, which can be monitored by the decrease in

absorbance at 340 nm.

Enzyme Preparation: Recombinant human CYP11B1 and CYP11B2 were expressed in E.

coli and purified.

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 1

mg/mL bovine serum albumin.

Reaction Mixture: The assay was performed in 96-well plates. Each well contained the

enzyme, the substrate (11-deoxycorticosterone), and the test compound at various

concentrations.

Initiation: The reaction was initiated by the addition of NADPH.
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Measurement: The rate of NADPH consumption was measured by monitoring the decrease

in absorbance at 340 nm over time using a plate reader.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.
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Caption: SAR of 1-benzyl-1H-imidazoles as CYP11B2 inhibitors.

Antimicrobial Activity
Derivatives of 1-benzyl-1H-imidazole have also been explored for their antimicrobial properties,

particularly against Gram-positive bacteria like Staphylococcus aureus. The SAR in this series

often highlights the importance of lipophilicity and specific electronic features of the

substituents.

Data Presentation
The minimum inhibitory concentrations (MICs) for a series of 1-benzyl-1H-imidazole derivatives

against S. aureus are presented below.

Compound R1 (Benzyl)
R2 (Imidazole
C2)

R3 (Imidazole
C5)

MIC (µg/mL)
vs. S. aureus

4a 4-Cl H H 16

4b 3,4-diCl H H 8

4c 4-CF3 H H 8

5a 4-Cl CH3 H 32

5b 4-Cl H Br 4

6a 4-NO2 H H >64

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined using the

broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.

Bacterial Strain:Staphylococcus aureus (ATCC 29213).

Growth Medium: Mueller-Hinton Broth (MHB).
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Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to

prepare stock solutions.

Assay Procedure:

A serial two-fold dilution of each compound was prepared in MHB in a 96-well microtiter

plate.

A standardized bacterial inoculum was added to each well to achieve a final concentration

of approximately 5 x 10^5 CFU/mL.

The plates were incubated at 37°C for 18-24 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.
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Caption: Workflow for MIC determination of antimicrobial compounds.

Raf Kinase Inhibition
Certain 1-benzyl-1H-imidazole derivatives have been synthesized and evaluated as inhibitors

of Raf kinases, which are key components of the MAPK/ERK signaling pathway implicated in

cancer.
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Data Presentation
The inhibitory activities of representative compounds against BRAF V600E and CRAF are

shown below.

Compound Core Modification
BRAF V600E IC50
(nM)

CRAF IC50 (nM)

7a
2-(1H-imidazol-1-

yl)pyrimidine
45.2 12.5

7b
4-amino-benzyl at

pyrimidine
38.3 8.79

7c
4-amino-benzoyl at

pyrimidine
95.1 23.4

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3600-4.[2]

Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™): A time-resolved fluorescence resonance energy

transfer (TR-FRET) assay was used to measure kinase activity.

Reagents: Recombinant BRAF V600E or CRAF enzyme, a fluorescently labeled antibody, a

europium-labeled anti-tag antibody, and a GFP-tagged substrate.

Assay Buffer: Kinase buffer containing ATP.

Procedure:

The kinase, substrate, and test compound were incubated in the presence of ATP.

After the kinase reaction, the detection solution containing the europium-labeled antibody

and EDTA was added.

Measurement: The TR-FRET signal was measured on a suitable plate reader. Inhibition of

the kinase results in a decrease in the FRET signal.
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Data Analysis: IC50 values were determined from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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